molecular formula C6H4F3NO2 B15071059 3-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid

3-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B15071059
M. Wt: 179.10 g/mol
InChI Key: GTGHVOYUNXGSPS-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrrole ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly influence the chemical behavior of the molecule.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include sulfur tetrafluoride for trifluoromethylation, antimony trifluoride for substitution reactions, and various oxidizing and reducing agents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, trifluoromethylation reactions typically yield trifluoromethylated pyrrole derivatives, while substitution reactions can produce a variety of functionalized pyrrole compounds .

Scientific Research Applications

3-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets through the electron-withdrawing effects of the trifluoromethyl group. This interaction can influence various biochemical pathways and molecular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Biological Activity

3-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential applications in pharmacology.

Synthesis

The synthesis of this compound typically involves the introduction of the trifluoromethyl group into the pyrrole ring, followed by carboxylation. Various synthetic pathways have been explored, leading to derivatives with enhanced biological properties.

Antimicrobial Activity

Research indicates that pyrrole derivatives, including those with a trifluoromethyl group, exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrrole-2-carboxamide derivatives display potent anti-tuberculosis (anti-TB) activity with minimum inhibitory concentrations (MIC) below 0.016 μg/mL and low cytotoxicity (IC50 > 64 μg/mL) . The introduction of electron-withdrawing groups like trifluoromethyl can influence the efficacy against Mycobacterium tuberculosis by enhancing binding affinity to targets such as MmpL3.

Antitumor Activity

Compounds containing the trifluoromethyl-pyrrole moiety have also been evaluated for their antitumor activities. In vitro studies revealed that derivatives like (2E)-3-(1H-pyrrol-2-yl)-1-{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}prop-2-en-1-one exhibited significant antiproliferative effects against various cancer cell lines, including renal and leukemia cancers. For example, compounds displayed growth inhibition percentages of 77.10% and 92.13% at a concentration of 10 μM against UO-31 cell lines .

Structure-Activity Relationship (SAR)

The SAR studies highlight that the presence of electron-withdrawing groups such as trifluoromethyl significantly enhances the biological activity of pyrrole derivatives. For instance, compounds with fluorophenyl moieties showed better anti-TB activity compared to those with chlorophenyl groups . The effectiveness is often linked to the ability of these compounds to interact favorably with biological targets through hydrogen bonding and hydrophobic interactions.

Study 1: Anti-TB Activity

A detailed investigation into pyrrole-2-carboxamide derivatives demonstrated their potential as new MmpL3 inhibitors. The study found that specific substitutions on the pyrrole ring could enhance anti-TB activity while maintaining low cytotoxicity levels .

CompoundMIC (μg/mL)IC50 (μg/mL)Selectivity Index
Compound 32<0.016>64>4000
Compound 19>0.5>64<128

Study 2: Antitumor Activity

In another study focused on cancer cell lines, several trifluoromethyl-pyrrole derivatives were evaluated for their antiproliferative effects. The results indicated that specific compounds had GI values ranging from 0.27 to 1.36 μM against various cancer types, suggesting promising therapeutic potential .

CompoundCell LineGI (μM)Growth Inhibition (%)
Compound 5aHL-600.27-92.13
Compound 5cKM-120.36-77.10

Properties

Molecular Formula

C6H4F3NO2

Molecular Weight

179.10 g/mol

IUPAC Name

3-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C6H4F3NO2/c7-6(8,9)3-1-2-10-4(3)5(11)12/h1-2,10H,(H,11,12)

InChI Key

GTGHVOYUNXGSPS-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1C(F)(F)F)C(=O)O

Origin of Product

United States

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